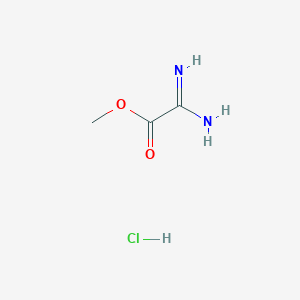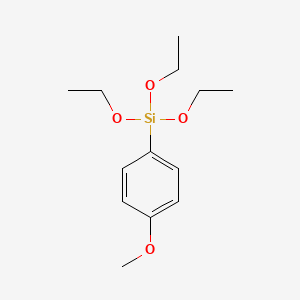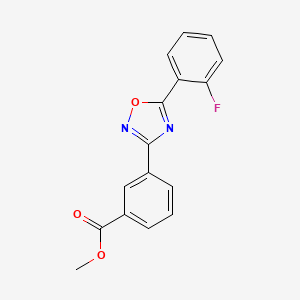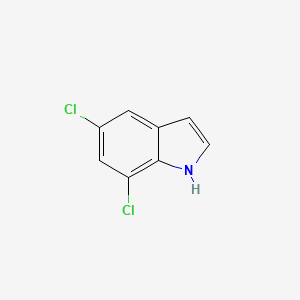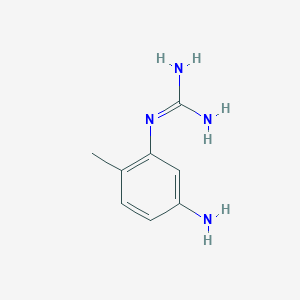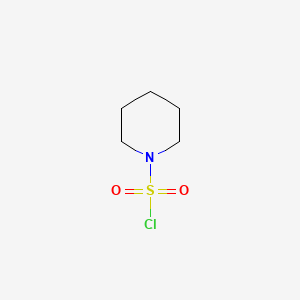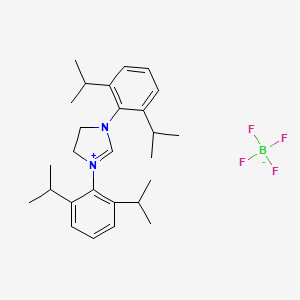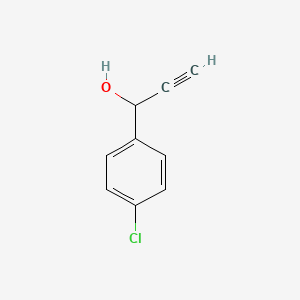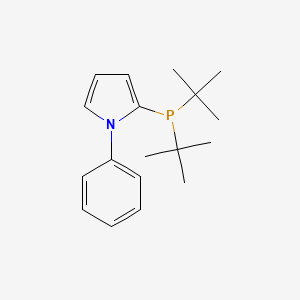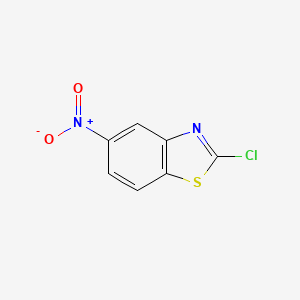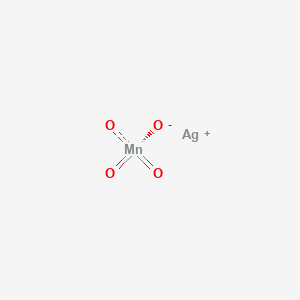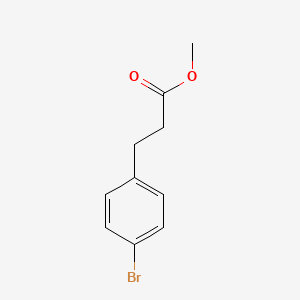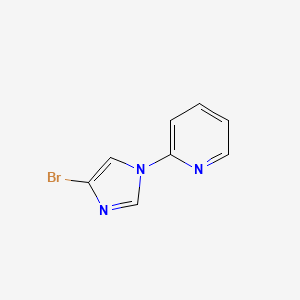
Isopropoxyde d'ytterbium(III)
Vue d'ensemble
Description
Propan-2-olate;ytterbium(3+), also known as Ytterbium(III) Isopropoxide, is a type of rare earth metal that has been the subject of numerous scientific studies. It has the molecular formula of C9H21O3Yb and a molecular weight of 350.31 g/mol . The compound is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular structure of Propan-2-olate;ytterbium(3+) is represented by the SMILES notation: CC©[O-].CC©[O-].CC©[O-].[Yb+3] and the InChI notation: 1S/3C3H7O.Yb/c31-3(2)4;/h33H,1-2H3;/q3*-1;+3 .Physical And Chemical Properties Analysis
Propan-2-olate;ytterbium(3+) is a type of rare earth metal. It is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered . The compound has a molecular weight of 350.31 g/mol .Applications De Recherche Scientifique
Science et ingénierie des matériaux
En science des matériaux, l'isopropoxyde d'ytterbium(III) est utilisé pour créer des matériaux avancés possédant des propriétés spécifiques. Il sert de précurseur à la synthèse de matériaux dopés à l'ytterbium, qui sont cruciaux dans le développement de lasers haute performance et de fibres optiques en raison de leurs excellentes propriétés de luminescence .
Imagerie biomédicale
Les propriétés luminescentes des complexes d'ytterbium(III) les rendent adaptés à une utilisation en tant que fluorophores dans le proche infrarouge pour l'imagerie des cellules vivantes. Ces complexes peuvent être utilisés pour suivre et imager les processus biologiques en temps réel, fournissant des informations précieuses sur les fonctions cellulaires et aidant au diagnostic des maladies .
Produits pharmaceutiques
L'isopropoxyde d'ytterbium(III) trouve des applications dans l'industrie pharmaceutique en tant que réactif dans la synthèse de divers médicaments. Son rôle dans la préparation d'intermédiaires pour des médicaments comme l'ibuprofène met en évidence son importance dans la production de produits pharmaceutiques largement utilisés .
Lasers solides à haute énergie
Les matériaux dopés à l'ytterbium dérivés de l'isopropoxyde d'ytterbium(III) sont des composants clés des lasers solides à haute énergie pompés par diode. Ces lasers ont des applications allant de la fabrication industrielle aux procédures médicales, où des faisceaux laser précis et puissants sont nécessaires .
Nanotechnologie
En nanotechnologie, ce composé est utilisé pour fabriquer des nanoparticules à base d'ytterbium. Ces nanoparticules ont des applications potentielles en électronique, en photonique et en tant qu'agents de contraste en imagerie par résonance magnétique (IRM), améliorant la qualité de l'imagerie .
Dépôt chimique en phase vapeur (CVD)
L'isopropoxyde d'ytterbium(III) est utilisé dans les procédés de dépôt chimique en phase vapeur pour créer des films minces d'oxyde d'ytterbium. Ces films minces sont essentiels dans la production de semi-conducteurs et de revêtements protecteurs dans divers dispositifs électroniques .
Énergies renouvelables
Le rôle du composé dans la synthèse de matériaux pour les technologies d'énergie renouvelable est un domaine émergent. Les céramiques dopées à l'ytterbium, par exemple, peuvent être utilisées dans les cellules solaires pour améliorer l'efficacité et les performances .
Mécanisme D'action
Target of Action
Propan-2-olate;ytterbium(3+) is a complex compound that involves the interaction of ytterbium(III) with propan-2-olate Similar compounds like titanium(iv) isopropoxide interact with propan-2-olate anions .
Mode of Action
It is known that similar compounds function through coordination chemistry, where the metal ion (in this case, ytterbium(iii)) interacts with the propan-2-olate anions . This interaction could potentially lead to various chemical reactions, depending on the specific conditions and presence of other reactants .
Biochemical Pathways
Related compounds like propan-2-ol have been shown to interact with various biochemical pathways, such as increasing biofilm formation in certain bacteria . It’s also used in transfer hydrogenation of N-heteroarenes .
Pharmacokinetics
The solubility of the compound in inert gas is noted, which could potentially impact its bioavailability .
Result of Action
Related compounds have been shown to have various effects, such as the formation of alkoxides and alkoxide-terminated sulfides .
Action Environment
The action of Propan-2-olate;ytterbium(3+) can be influenced by various environmental factors. For instance, the compound’s solubility in inert gas suggests that the presence and type of gas could impact its action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
It is known that Propan-2-olate;ytterbium(3+) is soluble and should be kept in an inert gas
Cellular Effects
It is known that Ytterbium(III) complexes have been used as near-infrared fluorophores for living cell imaging
Molecular Mechanism
A study on a related compound, propan-2-ol, suggests that it undergoes an outer sphere hydrogenation mechanism and hydride transfer from propan-2-olate to the Mn center with regeneration of the catalyst as the rate-determining step
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Propan-2-olate;ytterbium(3+) can be achieved through a simple reaction between propan-2-ol and ytterbium(III) chloride.", "Starting Materials": [ "Propan-2-ol", "Ytterbium(III) chloride" ], "Reaction": [ "Add ytterbium(III) chloride to propan-2-ol in a 1:1 molar ratio.", "Stir the mixture at room temperature for several hours.", "Filter the resulting solution to remove any unreacted solids.", "Evaporate the solvent under reduced pressure to obtain Propan-2-olate;ytterbium(3+) as a white solid." ] } | |
| 6742-69-4 | |
Formule moléculaire |
C9H24O3Yb |
Poids moléculaire |
353.33 g/mol |
Nom IUPAC |
propan-2-ol;ytterbium |
InChI |
InChI=1S/3C3H8O.Yb/c3*1-3(2)4;/h3*3-4H,1-2H3; |
Clé InChI |
IVGMSSQGEVYWID-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Yb+3] |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.[Yb] |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

